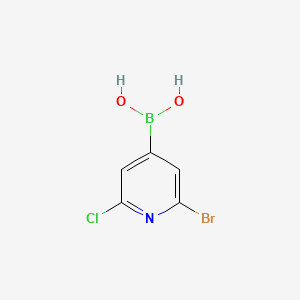
(2-Bromo-6-chloropyridin-4-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-chloropyridin-4-YL)boronic acid is an organoboron compound that features a pyridine ring substituted with bromine and chlorine atoms at positions 2 and 6, respectively, and a boronic acid group at position 4. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-chloropyridin-4-YL)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 2-bromo-6-chloropyridine can be borylated using bis(pinacolato)diboron (B2Pin2) with a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to handle organolithium chemistry, enabling efficient and high-throughput synthesis . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-6-chloropyridin-4-YL)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in Chan-Lam coupling reactions to form C-N or C-O bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are used under mild conditions.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various heterocyclic compounds, depending on the nature of the coupling partner .
Aplicaciones Científicas De Investigación
(2-Bromo-6-chloropyridin-4-YL)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-chloropyridin-4-YL)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center, which then couples with the halide partner to form the desired product .
Comparación Con Compuestos Similares
- (2-Bromo-4-chloropyridin-3-YL)boronic acid
- (2-Bromo-5-chloropyridin-4-YL)boronic acid
- (2-Bromo-6-fluoropyridin-4-YL)boronic acid
Uniqueness: (2-Bromo-6-chloropyridin-4-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and selectivity in cross-coupling reactions. The presence of both bromine and chlorine atoms provides distinct electronic and steric effects, making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C5H4BBrClNO2 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(2-bromo-6-chloropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |
Clave InChI |
ILGBMOAZESVMDW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)Br)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


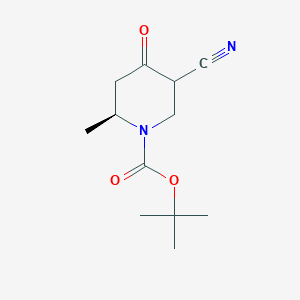
![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
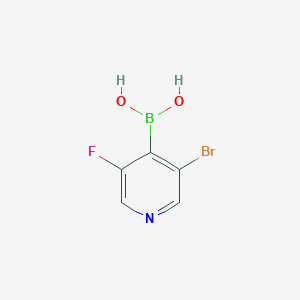
![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
![ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11757481.png)
![Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B11757482.png)
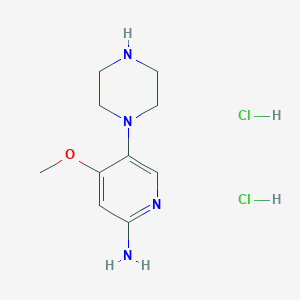
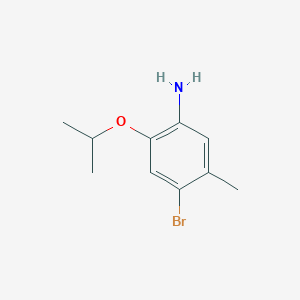
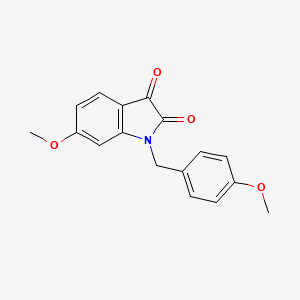
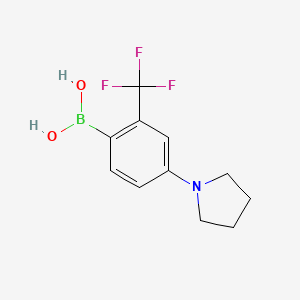
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757518.png)
![Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)
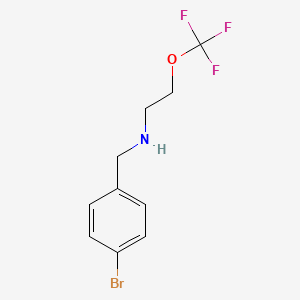
![3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B11757537.png)
